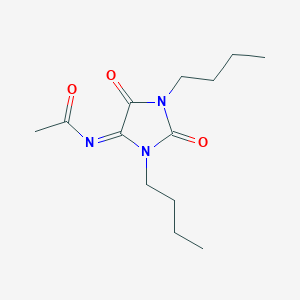
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is a heterocyclic compound with the molecular formula C₁₃H₂₁N₃O₃ and a molecular weight of 267.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an imidazolidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide include other imidazolidinone derivatives with varying substituents. Examples include:
- N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
- N-(1,3-Diethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dibutyl groups provide unique steric and electronic effects, differentiating it from other imidazolidinone derivatives.
Eigenschaften
CAS-Nummer |
88192-03-4 |
|---|---|
Molekularformel |
C13H21N3O3 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-(1,3-dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide |
InChI |
InChI=1S/C13H21N3O3/c1-4-6-8-15-11(14-10(3)17)12(18)16(13(15)19)9-7-5-2/h4-9H2,1-3H3 |
InChI-Schlüssel |
WFZMUFIYUFREOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=NC(=O)C)C(=O)N(C1=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


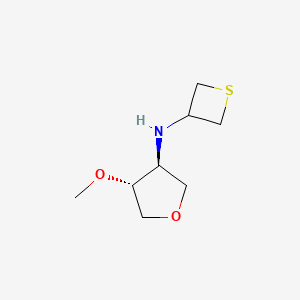
![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
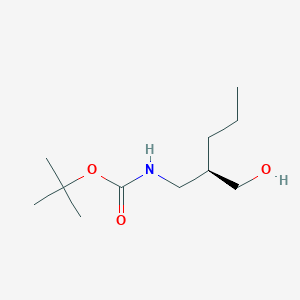


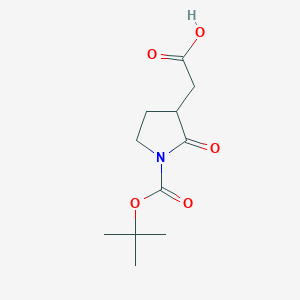

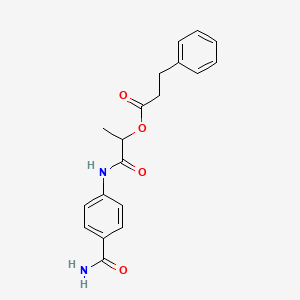
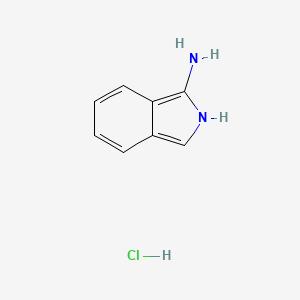
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
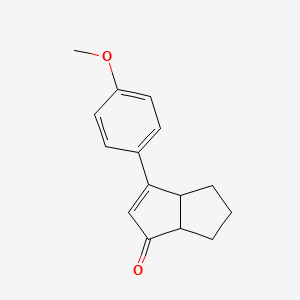
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
